The Emergence of a Dual-Action Neuro-Modulator: A Technical Guide to the Discovery and History of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19)
The Emergence of a Dual-Action Neuro-Modulator: A Technical Guide to the Discovery and History of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and foundational science of 2-Amino-6-(trifluoromethylthio)benzothiazole, a novel benzothiazole derivative also known as SKA-19. Arising from the chemical lineage of Riluzole, SKA-19 has carved its own identity as a potent anticonvulsant and analgesic agent with a compelling dual mechanism of action. This document will detail its rational design as a thioanalog of Riluzole, its synthesis, and the key experimental findings that have elucidated its function as both a positive modulator of small-conductance calcium-activated potassium (KCa2) channels and a state-dependent blocker of voltage-gated sodium (NaV) channels. We will present a comprehensive overview of its pharmacological profile, supported by quantitative data, and provide detailed experimental methodologies for its synthesis and evaluation, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.
Introduction: Building on a Legacy - The Genesis of SKA-19
The story of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19) is intrinsically linked to its predecessor, Riluzole. Riluzole, a benzothiazole derivative, was initially developed by Rhône-Poulenc Rorer in the 1980s and gained prominence for its neuroprotective properties, leading to its approval for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism, while complex, was known to involve the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[3]
The therapeutic potential of Riluzole spurred further investigation into its pharmacophore, with the goal of developing analogs with improved or novel activities. It was in this context of structure-activity relationship (SAR) studies that SKA-19 emerged. Researchers identified Riluzole as an attractive template for designing modulators of calcium-activated potassium (KCa) channels due to its relatively high potency in activating these channels.[4] This led to the synthesis of a series of Riluzole derivatives, with the strategic replacement of the 6-(trifluoromethoxy) group with a 6-(trifluoromethylthio) group giving rise to SKA-19.[4] This seemingly subtle chemical modification resulted in a compound with a distinct and potent pharmacological profile, marking a significant advancement in the exploration of the benzothiazole scaffold for neurological disorders.
Discovery and Preclinical Characterization of SKA-19
The discovery of SKA-19 as a potent anticonvulsant was the result of a systematic investigation into the pharmacological activities of Riluzole analogs.[4][5] A key 2015 study by Coleman et al. described the synthesis and comprehensive preclinical evaluation of SKA-19, establishing its identity as a promising therapeutic candidate.[4][5]
Initial screenings revealed SKA-19's potent, orally bioavailable anticonvulsant activity across a broad range of rodent seizure models.[4][5] These findings prompted a deeper investigation into its mechanism of action, which unveiled its unique dual activity as a positive modulator of KCa2 channels and a use-dependent blocker of NaV channels.[4][5] This dual mechanism is believed to be the foundation of its broad-spectrum anticonvulsant and analgesic effects.[4][5]
Quantitative Pharmacological Profile
The preclinical efficacy and safety of SKA-19 have been quantified in various rodent models. The following table summarizes key data from these studies, highlighting its potency and therapeutic index.
| Parameter | Species | Administration | Value | Confidence Interval (95%) | Reference |
| MES ED₅₀ | Rat | i.p. | 1.6 mg/kg | 1.24-1.94 | [4] |
| MES ED₅₀ | Rat | p.o. | 2.3 mg/kg | 1.3-3.39 | [4] |
| MES ED₅₀ | Mouse | p.o. | 4.3 mg/kg | - | [5] |
| 6-Hz ED₅₀ | Mouse | i.p. | 12.2 mg/kg | - | [5] |
| Frings AGS ED₅₀ | Mouse | i.p. | 2.2 mg/kg | - | [5] |
| Kindled Rat ED₅₀ | Rat | i.p. | 5.5 mg/kg | - | [5] |
| TD₅₀ | Rat | i.p. | 14.33 mg/kg | 10.72-17.9 | [6] |
| TD₅₀ | Rat | p.o. | 77.38 mg/kg | 62.55-91.01 | [6] |
| Therapeutic Index (TD₅₀/ED₅₀) | Rat | i.p. | 8.9 | - | [6] |
| Therapeutic Index (TD₅₀/ED₅₀) | Rat | p.o. | 33.2 | - | [6] |
MES: Maximal Electroshock Seizure; 6-Hz: 6-Hertz Seizure Test; Frings AGS: Frings Audiogenic Seizure-Susceptible; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: Intraperitoneal; p.o.: Oral.
Synthesis of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19)
The synthesis of SKA-19 is achieved through a modification of the classical Hugerschoff reaction for 2-aminobenzothiazoles. The key starting material is 4-(trifluoromethylthio)aniline.
Synthesis of the Precursor: 4-(Trifluoromethylthio)aniline
A concise and efficient synthesis of 4-(trifluoromethylthio)aniline has been reported, starting from 4-nitrobromobenzene.[7] The multi-step process involves:
-
Methylthiolation: Reaction of 4-nitrobromobenzene with the sodium salt of methyl mercaptan in the presence of a phase-transfer catalyst to yield 4-nitrothioanisole.[7]
-
Chlorination and Fluorination: Conversion of 4-nitrothioanisole to 4-(trifluoromethylthio)nitrobenzene.[7]
-
Reduction: Hydrogenation of the nitro group in the presence of a palladium-on-carbon (Pd/C) catalyst to afford the final product, 4-(trifluoromethylthio)aniline.[7]
Experimental Protocol: Synthesis of SKA-19
The following protocol outlines the synthesis of 2-Amino-6-(trifluoromethylthio)benzothiazole from 4-(trifluoromethylthio)aniline. This procedure is based on established methods for the synthesis of 2-aminobenzothiazoles.[2][8]
Materials:
-
4-(Trifluoromethylthio)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 4-(trifluoromethylthio)aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19).
Caption: Synthetic pathway for 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19).
Mechanism of Action: A Dual-Pronged Approach to Neuronal Modulation
SKA-19 exerts its potent effects through a dual mechanism of action, targeting two key regulators of neuronal excitability: small-conductance calcium-activated potassium (KCa2) channels and voltage-gated sodium (NaV) channels.[4][5]
Positive Allosteric Modulation of KCa2 Channels
KCa2 channels are critical in regulating neuronal afterhyperpolarization, which in turn controls firing frequency and synaptic plasticity.[9] These channels are activated by intracellular calcium, which binds to the associated calmodulin protein.[9] SKA-19 acts as a positive allosteric modulator of KCa2 channels, enhancing their sensitivity to calcium.[4] This leads to an increased potassium efflux, resulting in membrane hyperpolarization and a reduction in neuronal excitability.
Caption: Mechanism of KCa2 channel activation by SKA-19.
State-Dependent Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are responsible for the rising phase of the action potential and are fundamental to neuronal signaling.[10] SKA-19 acts as a state-dependent blocker of these channels, preferentially binding to and stabilizing the inactivated state of the channel.[4][10] This action prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the frequency of action potential firing, particularly in rapidly firing neurons, a hallmark of seizure activity.
Caption: Mechanism of state-dependent NaV channel blockade by SKA-19.
Experimental Workflows for Pharmacological Evaluation
The anticonvulsant properties of SKA-19 were established through a series of well-defined in vivo and in vitro experimental protocols.
In Vivo Anticonvulsant Activity Assessment
A common workflow for assessing the anticonvulsant efficacy of a test compound involves a series of rodent seizure models.
Caption: General experimental workflow for in vivo anticonvulsant screening.
Step-by-Step Methodology (Maximal Electroshock Seizure - MES Test Example):
-
Animal Preparation: Acclimate male rodents (mice or rats) to the laboratory environment.
-
Drug Administration: Administer SKA-19 or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Seizure Induction: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.
In Vitro Electrophysiological Analysis
The dual mechanism of action of SKA-19 was confirmed using electrophysiological techniques, such as patch-clamp recordings, on isolated neurons or cell lines expressing the target channels.
Step-by-Step Methodology (Whole-Cell Patch-Clamp for KCa2 Activity):
-
Cell Preparation: Prepare primary neuronal cultures or a cell line stably expressing KCa2 channels.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Channel Activation: Elicit KCa2 channel currents by intracellular perfusion of a solution with a known concentration of free Ca²⁺.
-
Drug Application: Perfuse the cell with a solution containing SKA-19 at various concentrations.
-
Data Acquisition and Analysis: Record the changes in KCa2 current amplitude in response to SKA-19 application and determine the EC₅₀ for channel activation.
Conclusion and Future Directions
2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19) represents a significant development in the field of neurotherapeutics. Its rational design as a thioanalog of Riluzole has yielded a potent anticonvulsant and analgesic with a novel dual mechanism of action. The comprehensive preclinical data underscore its potential as a lead compound for the development of new treatments for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Future research should focus on further elucidating the therapeutic window of SKA-19 in more complex disease models, exploring its potential in other neurological and psychiatric conditions, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical translation. The in-depth understanding of its synthesis and mechanism of action provided in this guide serves as a solid foundation for these future endeavors.
References
- Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
- Coleman, N., Nguyen, H. M., Cao, Z., Brown, B. M., Jenkins, D. P., Zolkowska, D., Chen, Y. J., Tanaka, B. S., Goldin, A. L., Rogawski, M. A., Pessah, I. N., & Wulff, H. (2015). The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant. Neurotherapeutics, 12(1), 234–249.
- Coleman, N., Nguyen, H. M., Cao, Z., Brown, B. M., Jenkins, D. P., Zolkowska, D., Chen, Y. J., Tanaka, B. S., Goldin, A. L., Rogawski, M. A., Pessah, I. N., & Wulff, H. (2015). The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant. Neurotherapeutics, 12(1), 234-49.
- Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29, 91-93.
- Adelman, J. P., Maylie, J., & Sah, P. (2012). Small-conductance Ca2+-activated K+ channels: form and function. Annual review of physiology, 74, 245–269.
- Berkefeld, H., Fakler, B., & Schulte, U. (2010). Ca2+-activated K+ channels: from protein complexes to function. Physiological reviews, 90(4), 1437–1459.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Catterall, W. A. (2014). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular pharmacology, 86(4), 428–440.
- Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group. The New England journal of medicine, 330(9), 585–591.
-
ResearchGate. (2015). 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) protects mice and rats in the maximal electroshock (MES)-induced seizure model. [Image]. Retrieved from [Link]
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
- Kuno, M., & Liu, S. (2018). Electrophysiological Methods to Measure Ca2+ Current. Methods in molecular biology (Clifton, N.J.), 1868, 169–176.
- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The NIH anticonvulsant drug development (ADD) program: a comprehensive and integrated approach to the discovery of new antiepileptic drugs. Epilepsy research, 50(1-2), 15–26.
- Meininger, V., Bensimon, G., & Lacomblez, L. (1995). Riluzole for amyotrophic lateral sclerosis. The New England journal of medicine, 332(3), 201.
-
Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

